

Methyl 3-Iodomandelate: Synthesis, Properties, and Applications in Advanced Drug Development

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Compound of Interest

Compound Name:	<i>methyl 2-hydroxy-2-(3-iodophenyl)acetate</i>
CAS No.:	1864147-09-0
Cat. No.:	B6209719

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Executive Summary

In the landscape of modern pharmaceutical development, bifunctional synthetic intermediates are critical for the rapid diversification of active pharmaceutical ingredients (APIs). Methyl 3-iodomandelate (IUPAC: **Methyl 2-hydroxy-2-(3-iodophenyl)acetate**) stands out as a highly privileged scaffold. It combines the exceptional cross-coupling reactivity of a meta-substituted aryl iodide with the stereochemical manipulability of an alpha-hydroxy ester.

Because the specific methyl ester is often generated in situ or as a custom intermediate, public registries primarily index its parent compound, 3-iodomandelic acid (CAS: 873963-87-2)[1]. This whitepaper provides a comprehensive technical guide to the physicochemical properties, validated synthesis methodologies, and downstream synthetic utility of methyl 3-iodomandelate, engineered specifically for discovery chemists and process scientists.

Molecular Architecture and Physicochemical Properties

Methyl 3-iodomandelate features orthogonal reactive sites: the aryl iodide is primed for transition-metal-catalyzed C–C or C–X bond formation, while the alpha-hydroxy ester allows for chiral inversion, oxidation, or amidation without disturbing the aromatic core.

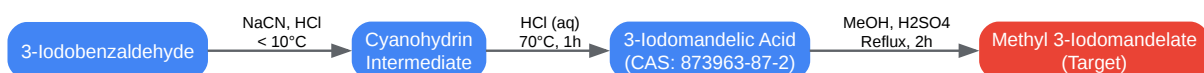
Table 1: Chemical and Physical Properties

Property	Value / Description
Chemical Name	Methyl 2-hydroxy-2-(3-iodophenyl)acetate
Common Name	Methyl 3-iodomandelate
Parent Acid CAS Number	873963-87-2 (3-Iodomandelic acid)[1]
Molecular Formula	C9H9IO3
Molecular Weight	292.07 g/mol
Structural Features	Aryl iodide, alpha-hydroxy methyl ester
Predicted Boiling Point	~340–360 °C at 760 mmHg
Reactivity Profile	Electrophilic at aryl-I; Nucleophilic at alpha-OH

Strategic Synthesis Methodologies

The synthesis of methyl 3-iodomandelate is typically a two-stage process. Direct one-phase dichlorocarbene routes often fail or produce highly variable yields for meta-halogenated benzaldehydes, frequently yielding only benzoic acids[2]. Therefore, the cyanohydrin route is the most reliable method for constructing the parent 3-iodomandelic acid[2].

Following the isolation of the parent acid, esterification must overcome the steric hindrance imposed by the secondary alpha-hydroxyl group[3]. Standard Fischer esterification using methanol and a catalytic amount of sulfuric acid under reflux is highly effective[4].



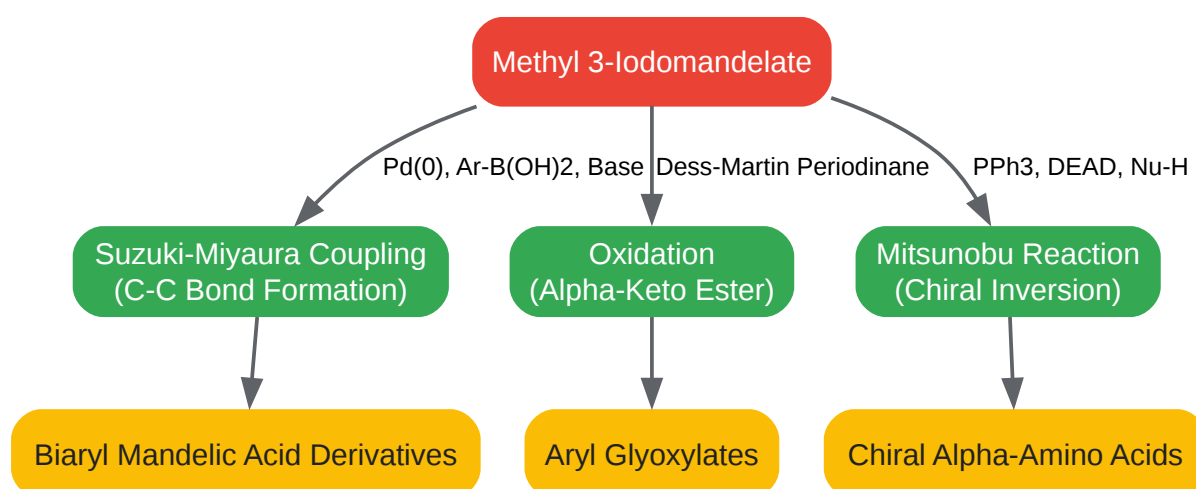
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Synthetic workflow for Methyl 3-Iodomandelate via the cyanohydrin route.

Mechanistic Utility in API Derivatization

The true value of methyl 3-iodomandelate lies in its divergent downstream applications. The aryl iodide moiety is a privileged electrophile for palladium-catalyzed cross-couplings. Because the C–I bond is significantly weaker than C–Br or C–Cl bonds, aryl iodides undergo the rate-determining oxidative addition step to Pd(0) much faster[5]. This allows for Suzuki-Miyaura couplings to proceed under exceptionally mild conditions, preserving sensitive functional groups[6].

Concurrently, the alpha-hydroxy ester can be oxidized to an aryl glyoxylate using Dess-Martin periodinane, or subjected to a Mitsunobu reaction to invert the stereocenter or install azide/amine functionalities.



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Divergent downstream synthetic pathways utilizing Methyl 3-Iodomandelate.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each operational parameter.

Protocol A: Esterification of 3-Iodomandelic Acid

This protocol converts the highly polar parent acid into the organic-soluble methyl ester[4].

- Reaction Setup: Charge a round-bottom flask with 3-iodomandelic acid (1.0 equiv) and anhydrous methanol (0.5 M).
 - Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions prevent the reverse hydrolysis reaction.
- Catalyst Addition: Add concentrated H₂SO₄ (0.05 equiv) dropwise.
 - Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to overcome the steric hindrance of the adjacent secondary hydroxyl group[3].
- Thermal Activation: Heat the mixture to reflux (65 °C) for 2–4 hours.
- Quench & Workup: Cool to 0 °C and carefully add saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with dichloromethane (3x).
 - Causality: Neutralizing the acid catalyst prior to aqueous extraction is critical; failing to do so will result in acid-catalyzed hydrolysis of the newly formed ester back to the starting material[4].

System Validation Criteria:

- In-Process Control (IPC): TLC (Hexanes/EtOAc 7:3) must show complete consumption of the baseline spot (acid) and the appearance of a new, high-R_f spot (ester).
- Analytical Confirmation: ¹H NMR (CDCl₃) must reveal a sharp 3H singlet at ~3.75 ppm (-OCH₃) and a 1H singlet/doublet at ~5.1 ppm (alpha-CH). The broad carboxylic acid proton (>10 ppm) must be completely absent.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol leverages the high reactivity of the aryl iodide for C–C bond formation[5].

- Reagent Assembly: Combine methyl 3-iodomandelate (1.0 equiv), an arylboronic acid (1.2 equiv), and K_2CO_3 (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.
 - Causality: K_2CO_3 is required to coordinate with the boronic acid, forming an electron-rich boronate complex. This complex is mandatory for the transmetalation step to the palladium center[5].
- Degassing: Sparge the mixture with Argon for 15 minutes.
 - Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.
- Catalyst Introduction: Add $Pd(PPh_3)_4$ (0.05 equiv) and heat to 60 °C for 4 hours.
 - Causality: Because aryl iodides undergo oxidative addition rapidly, lower temperatures (60 °C instead of 90–100 °C) can be utilized, preventing thermal degradation of the alpha-hydroxy ester[6].

System Validation Criteria:

- In-Process Control (IPC): LC-MS analysis of an organic aliquot must show the complete disappearance of the m/z 292 signal (starting material) and the emergence of the product mass.
- Analytical Confirmation: 1H NMR must show an expanded integration in the aromatic region corresponding to the newly installed aryl ring. Crucially, the alpha-proton (~5.1 ppm) and methoxy protons (~3.75 ppm) must remain intact, proving orthogonal reactivity.

References

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